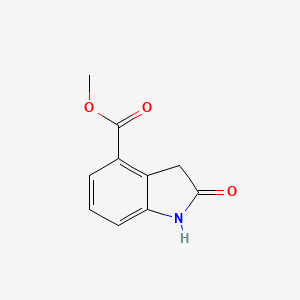

Methyl 2-oxoindoline-4-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“Methyl 2-oxoindoline-4-carboxylate” is a chemical compound with the molecular formula C10H9NO3 . It is used as an intermediate in the preparation of BIBF 1120, an indolinone that acts as a triple angiokinase inhibitor .

Synthesis Analysis

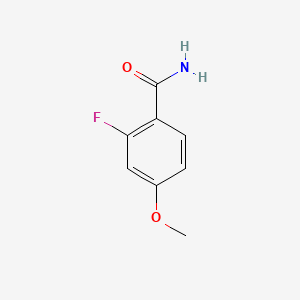

The synthesis of “Methyl 2-oxoindoline-4-carboxylate” and its derivatives has been reported in several studies . For instance, one study described the synthesis of a series of 3-methylene-2-oxoindoline-5-carboxamide derivatives using 4-aminobenzoic acid as a starting material .Molecular Structure Analysis

The molecular structure of “Methyl 2-oxoindoline-4-carboxylate” has been analyzed in several studies . For example, one study investigated the X-ray crystallographic structures of two biologically active molecules, including a derivative of "Methyl 2-oxoindoline-4-carboxylate" .Chemical Reactions Analysis

The chemical reactions involving “Methyl 2-oxoindoline-4-carboxylate” have been studied . For instance, one research paper described the design and synthesis of two series of novel (E)‐N’‐arylidene‐2‐(2‐oxoindolin‐1‐yl)acetohydrazides and (Z)-2‐(5‐substituted‐ 2‐oxoindolin‐1‐yl)‐N’‐(2‐oxoindolin‐3‐ylidene)acetohydrazides .Physical And Chemical Properties Analysis

“Methyl 2-oxoindoline-4-carboxylate” has a molecular weight of 191.19 . Its physical state at 20 degrees Celsius is not specified . The melting point is reported to be between 184-190°C, and the predicted boiling point is 388.1±42.0 °C .Wissenschaftliche Forschungsanwendungen

1. Molecular Structure and Interactions

Methyl 2-oxoindoline derivatives, including compounds similar to methyl 2-oxoindoline-4-carboxylate, have been studied for their molecular conformation and supramolecular packing in solid states. These compounds, such as ethyl-3-benzyl-1-methyl-2-oxoindoline-3-carboxylate, show significant stability due to C–H···O and C–H···π intermolecular interactions, which are crucial in the crystal packing of these molecules. These interactions have been quantitatively analyzed using PIXEL and Hirshfeld surface analysis (Dey, Ghosh, & Chopra, 2014).

2. Chemical Transformations

Methyl 2-oxoindoline derivatives undergo novel rearrangements under specific conditions. For instance, ethyl 3-methylindole-2-carboxylate rearranges to form compounds like ethyl 3-methyl-2-oxoindoline-3-carboxylate when exposed to certain reagents. These transformations demonstrate the reactivity and versatility of the 2-oxoindoline framework in chemical syntheses (Acheson, Prince, & Procter, 1979).

3. Anticancer Potential

Related 2-oxoindoline derivatives, such as 3-methylene-2-oxoindoline-5-carboxamide, have been synthesized and tested for their efficacy against cancer cells. Some derivatives display potent inhibitory activity against human lung adenocarcinoma epithelial cell line, indicating the potential of methyl 2-oxoindoline derivatives in anticancer drug development (Ai et al., 2017).

4. Synthesis of Biologically Active Compounds

The synthesis of various derivatives of 2-oxoindoline, including those structurally related to methyl 2-oxoindoline-4-carboxylate, has been explored due to their biological activity. These compounds have been linked to nootropic activity and are involved in the development of new medicines (Altukhov, 2014).

Wirkmechanismus

- The primary target of Methyl 2-oxoindoline-4-carboxylate is procaspase-3, an enzyme involved in apoptosis (programmed cell death). Procaspase-3 is a key player in the apoptotic pathway, and its activation leads to cell death .

- By activating procaspase-3, Methyl 2-oxoindoline-4-carboxylate helps regulate abnormal cell growth and prevents tumor formation .

- Downstream effects include DNA fragmentation, mitochondrial dysfunction, and activation of other caspases, all contributing to apoptosis .

Target of Action

Mode of Action

Biochemical Pathways

Result of Action

Safety and Hazards

Zukünftige Richtungen

The future directions for the research and development of “Methyl 2-oxoindoline-4-carboxylate” and its derivatives are promising . For instance, one study suggested that a compound synthesized from “Methyl 2-oxoindoline-4-carboxylate” could serve as a template for the design and development of novel anticancer agents .

Eigenschaften

IUPAC Name |

methyl 2-oxo-1,3-dihydroindole-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c1-14-10(13)6-3-2-4-8-7(6)5-9(12)11-8/h2-4H,5H2,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBKDEECWCACPLH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C2CC(=O)NC2=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30595459 |

Source

|

| Record name | Methyl 2-oxo-2,3-dihydro-1H-indole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30595459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

90924-46-2 |

Source

|

| Record name | Methyl 2-oxo-2,3-dihydro-1H-indole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30595459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5,6-Dihydro-4H-pyrrolo[3,4-d]thiazole Hydrobromide](/img/structure/B1319517.png)

![6-tert-Butyl 2-methyl 5H-pyrrolo[3,4-d]pyrimidine-2,6(7H)-dicarboxylate](/img/structure/B1319518.png)

![4-[2-(1-Ethyl-piperidin-2-YL)-ethoxy]-phenylamine](/img/structure/B1319522.png)